molecular formula C17H16N4OS B2936793 11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034603-87-5

11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene

Cat. No.: B2936793
CAS No.: 2034603-87-5
M. Wt: 324.4
InChI Key: PUNVANWTGVFFDO-UHFFFAOYSA-N
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Description

11-(1,3-benzothiazole-2-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4. The purity is usually 95%.
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Mechanism of Action

Target of action

Benzothiazoles and triazoles are known to interact with a variety of biological targets. For instance, benzothiazoles have been found to have anti-tubercular activity , and triazoles have been evaluated for their anti-inflammatory activity .

Mode of action

The mode of action of these compounds often involves binding to a specific target protein and modulating its activity. The exact nature of this interaction depends on the structure of the compound and the target protein .

Biochemical pathways

The biochemical pathways affected by these compounds can vary widely, depending on their specific targets. For example, if a compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammatory response .

Pharmacokinetics

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADMET), can also vary. Some benzothiazole and triazole derivatives have been found to have promising ADMET properties .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body .

Properties

IUPAC Name

1,3-benzothiazol-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(16-18-13-5-1-2-7-15(13)23-16)20-8-9-21-14(10-20)11-4-3-6-12(11)19-21/h1-2,5,7H,3-4,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNVANWTGVFFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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